3-Aminocarbonylphenylboronic acid

描述

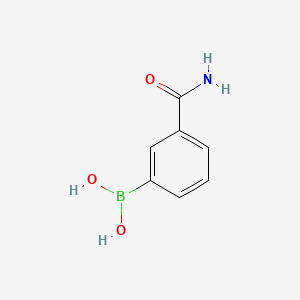

3-Aminocarbonylphenylboronic acid: is an organic compound with the molecular formula C7H8BNO3 . It is a boronic acid derivative characterized by the presence of an aminocarbonyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis and medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions: 3-Aminocarbonylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 3-aminophenylboronic acid with carbonyl-containing reagents under controlled conditions. The reaction typically requires a catalyst and may be conducted in the presence of a solvent such as methanol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions . This method is favored due to its efficiency and ability to produce high yields of the desired product. The reaction conditions often include the use of palladium catalysts and base in an aqueous or organic solvent .

化学反应分析

Types of Reactions: 3-Aminocarbonylphenylboronic acid undergoes various chemical reactions, including:

Oxidative Cross-Coupling: This reaction involves the coupling of the boronic acid with mercaptoacetylenes to form new carbon-carbon bonds.

Trifluoromethylation: This reaction uses a collidine trifluoromethylating agent to introduce trifluoromethyl groups into the compound.

Suzuki Cross-Coupling Reactions: These reactions are widely used to form biaryl compounds by coupling the boronic acid with aryl halides in the presence of a palladium catalyst .

Common Reagents and Conditions:

Oxidative Cross-Coupling: Requires and an .

Trifluoromethylation: Utilizes a .

Suzuki Cross-Coupling: Involves aryl halides , palladium catalysts , and a base such as potassium carbonate .

Major Products Formed:

Biaryl Compounds: Formed through Suzuki cross-coupling reactions.

Trifluoromethylated Derivatives: Resulting from trifluoromethylation reactions.

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Activity

3-Aminocarbonylphenylboronic acid and its derivatives have been studied for their potential anticancer properties. Boronic acids, including this compound, can inhibit proteasome activity, which is crucial in cancer cell proliferation. The FDA-approved drug bortezomib, a boronic acid derivative, serves as a precedent for the efficacy of this class of compounds in oncology .

2. Inhibitors of Protein Functions

This compound has been identified as a reactant in the synthesis of various inhibitors, including:

- Phosphodiesterase 10A inhibitors : These are relevant in treating neurological disorders.

- Peptidomimetic inhibitors of STAT3 protein : STAT3 is a transcription factor involved in cell growth and survival, making it a target for cancer therapy .

Organic Synthesis Applications

1. Cross-Coupling Reactions

this compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction is significant for creating complex organic molecules used in pharmaceuticals and agrochemicals .

2. Synthesis of Pyrimidine Derivatives

The compound serves as a key reactant in synthesizing pyrimidine derivatives, which have applications in developing various drugs .

Material Science Applications

1. Glucose-Responsive Materials

Research indicates that boronic acids can be employed to create glucose-responsive materials. This compound can be used to develop non-inflammatory cross-linkers that respond to glucose levels, potentially useful in diabetes management technologies .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Research

A study explored the use of boronic acids in inhibiting cancer cell growth through proteasome inhibition mechanisms. The findings suggested that compounds similar to this compound could enhance the efficacy of existing cancer therapies by modifying pharmacokinetic properties .

Case Study 2: Glucose-Responsive Systems

Another study focused on the synthesis of glucose-sensitive materials using boronic acid derivatives. The results demonstrated that this compound could be effectively integrated into polymer matrices to create responsive systems that could potentially be used for controlled drug delivery or biosensors .

作用机制

The mechanism of action of 3-aminocarbonylphenylboronic acid involves its ability to form reversible covalent bonds with diols and hydroxyl groups . This property makes it an effective inhibitor of enzymes that contain these functional groups. The compound targets specific molecular pathways and proteins , such as STAT3 , to exert its biological effects .

相似化合物的比较

- 4-Aminocarbonylphenylboronic acid

- 2-Aminocarbonylphenylboronic acid

- 3-Aminophenylboronic acid

- 3-Carboxyphenylboronic acid

- 3-Cyanophenylboronic acid

Comparison: 3-Aminocarbonylphenylboronic acid is unique due to its specific aminocarbonyl group positioning, which influences its reactivity and binding affinity . Compared to its analogs, it exhibits distinct chemical properties and biological activities , making it a valuable compound in both synthetic chemistry and biomedical research .

生物活性

3-Aminocarbonylphenylboronic acid (ACBA), with the chemical formula and CAS number 351422-73-6, is a compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Weight : 164.95 g/mol

- Appearance : White to brown solid

- Melting Point : 221-226 °C

This compound functions primarily through its ability to interact with various biological targets, including:

- Phosphodiesterase Inhibition : ACBA has been identified as an orally active phosphodiesterase 10A inhibitor, which plays a crucial role in cellular signaling pathways by regulating cyclic nucleotide levels .

- Kinase Inhibition : The compound has demonstrated potential as a TpI2 kinase inhibitor, which is significant in the context of cancer treatment .

- STAT3 Protein Modulation : ACBA acts as a peptidomimetic inhibitor of the STAT3 protein, a transcription factor involved in cell growth and survival, making it relevant for therapeutic strategies against cancers where STAT3 is aberrantly activated .

Anticancer Properties

Research indicates that derivatives of ACBA can inhibit tumor growth by targeting critical pathways involved in cancer progression. For instance:

- Case Study : A study evaluated the effects of ACBA on glioma cells, revealing that it significantly reduced cell viability and induced apoptosis through the modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Activity

ACBA has shown promise in antimicrobial applications:

- Pseudomonas aeruginosa : Recent studies have reported that boronic acids, including ACBA, can influence biofilm formation and virulence factor production in Pseudomonas aeruginosa, suggesting their potential as therapeutic agents against bacterial infections .

Synthesis and Applications

ACBA is often utilized in organic synthesis, particularly in:

Structural Studies

Crystallographic studies have provided insights into the molecular structure of ACBA. The compound forms stable dimers through hydrogen bonding interactions, which are critical for its biological activity .

常见问题

Basic Research Questions

Q. How can the structural features of 3-aminocarbonylphenylboronic acid be experimentally characterized?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard for determining precise structural parameters. For this compound, hydrogen bonding patterns (e.g., O–H⋯O and N–H⋯O interactions) and dimer formation via boronic acid groups can be analyzed. Key metrics include bond lengths (mean C–C = 0.002 Å), R factor (0.032), and data-to-parameter ratio (10.8), as demonstrated in phenylboronic acid analogs . Fourier-transform infrared (FTIR) spectroscopy can supplement this by identifying vibrational modes of the boronic acid and amide groups .

Q. What synthetic routes are effective for preparing this compound?

Methodological Answer: A common approach involves Suzuki-Miyaura cross-coupling, where a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) facilitates coupling between aryl halides and boronic acids. For example, a 1,2-dimethoxyethane/water solvent system with sodium carbonate as a base under reflux (2 hours, nitrogen atmosphere) achieves high yields. Post-synthesis, purification via column chromatography or recrystallization addresses boroxine formation, a common byproduct .

Q. How can researchers confirm the purity and hydration state of this compound?

Methodological Answer: Thermogravimetric analysis (TGA) distinguishes between anhydrous and monohydrate forms by measuring mass loss upon heating. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) identifies impurities. For analogs like 3-aminophenylboronic acid hemisulfate, >98.0% purity is achievable via high-performance liquid chromatography (HPLC), though storage at 0–6°C is critical to prevent degradation .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set optimizes molecular geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps). For phenylboronic acid derivatives, these methods predict charge distribution, dipole moments, and electrostatic potential surfaces, aiding in understanding interactions with biological targets (e.g., saccharides) . Molecular docking studies (AutoDock Vina) can simulate binding affinities to enzymes or receptors, using crystallographic data for validation .

Q. How does the boronic acid group influence stability and reactivity under varying pH conditions?

Methodological Answer: The boronic acid group undergoes reversible esterification with diols (e.g., saccharides) at physiological pH, forming cyclic boronate esters. Stability studies using nuclear magnetic resonance (NMR) in D₂O at pH 7.4 show equilibrium between trigonal (boronic acid) and tetrahedral (boronate) states. Adjusting pH to <6 or >8 disrupts this equilibrium, impacting applications in glucose sensing or drug delivery .

Q. What strategies mitigate challenges in synthesizing high-purity this compound?

Methodological Answer:

- Byproduct suppression: Use anhydrous solvents (e.g., THF) and inert atmospheres to minimize boroxine formation.

- Purification: Reverse-phase HPLC with acetonitrile/water gradients separates boronic acid derivatives from impurities.

- Storage: Lyophilize the compound and store at -20°C under argon to prevent hydrolysis or oxidation .

Q. How can researchers analyze intermolecular interactions in this compound crystals?

Methodological Answer: Hirshfeld surface analysis quantifies intermolecular contacts (e.g., O⋯H, N⋯H). For phenylboronic acid analogs, O–H⋯O hydrogen bonds (2.6–2.8 Å) dominate crystal packing, while π-π stacking (3.4 Å) between aromatic rings contributes to layered structures. Mercury software visualizes these interactions using CIF files from crystallographic data .

属性

IUPAC Name |

(3-carbamoylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO3/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,11-12H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGWHKRJEBENCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372263 | |

| Record name | 3-Aminocarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351422-73-6 | |

| Record name | 3-carbamoylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351422-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminocarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-carbamoylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。